molecular formula C12H20N2 B8304622 [1-(6-Tert-butyl-4-methylpyridin-3-yl)ethyl]amine

[1-(6-Tert-butyl-4-methylpyridin-3-yl)ethyl]amine

Cat. No. B8304622
M. Wt: 192.30 g/mol
InChI Key: BRTYBKBWWHXCNW-UHFFFAOYSA-N
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Patent
US08168668B2

Procedure details

The title compound was synthesized according to the procedure described for the synthesis of [1-(6-tert-butylpyridin-3-yl)ethyl]amines starting from 6-tert-butyl-4-methylnicotinonitrile (intermediate 24) (250 mg, 1.43 mmol), MeMgBr 1.4 M 75/25 toluene/THF (2.55 ml, 3.58 mmol) and NaBH4 (135 mg, 3.58 mmol). Purified by normal phase chromatography with 15 to 20% MeOH/CH2Cl2. (Yield 55 mg, 20%). 1H NMR (400 MHz, CDCl3) δ ppm 1.34 (s, 9 H) 1.42 (d, J=6.64 Hz, 3 H) 2.35 (s, 3 H) 4.34 (q, J=6.64 Hz, 1 H) 7.07 (s, 1 H) 8.60 (s, 1 H).
[Compound]
Name
[1-(6-tert-butylpyridin-3-yl)ethyl]amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
toluene THF
Quantity
2.55 mL
Type
reactant
Reaction Step One
Name
Quantity
135 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:12]=[C:11]([CH3:13])[C:8]([C:9]#[N:10])=[CH:7][N:6]=1)([CH3:4])([CH3:3])[CH3:2].C[Mg+].[Br-].[C:17]1(C)C=CC=CC=1.C1COCC1.[BH4-].[Na+]>>[C:1]([C:5]1[N:6]=[CH:7][C:8]([CH:9]([NH2:10])[CH3:17])=[C:11]([CH3:13])[CH:12]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2,3.4,5.6|

Inputs

Step One
Name
[1-(6-tert-butylpyridin-3-yl)ethyl]amines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
250 mg
Type
reactant
Smiles
C(C)(C)(C)C1=NC=C(C#N)C(=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=NC=C(C#N)C(=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg+].[Br-]
Name
toluene THF
Quantity
2.55 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C.C1CCOC1
Name
Quantity
135 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purified by normal phase chromatography with 15 to 20% MeOH/CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=C(C=N1)C(C)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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